

The Pharmacological Profile of Laninamivir Octanoate Hydrate: A Long-Acting Neuraminidase Inhibitor

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Compound of Interest

Compound Name: *Laninamivir octanoate hydrate*

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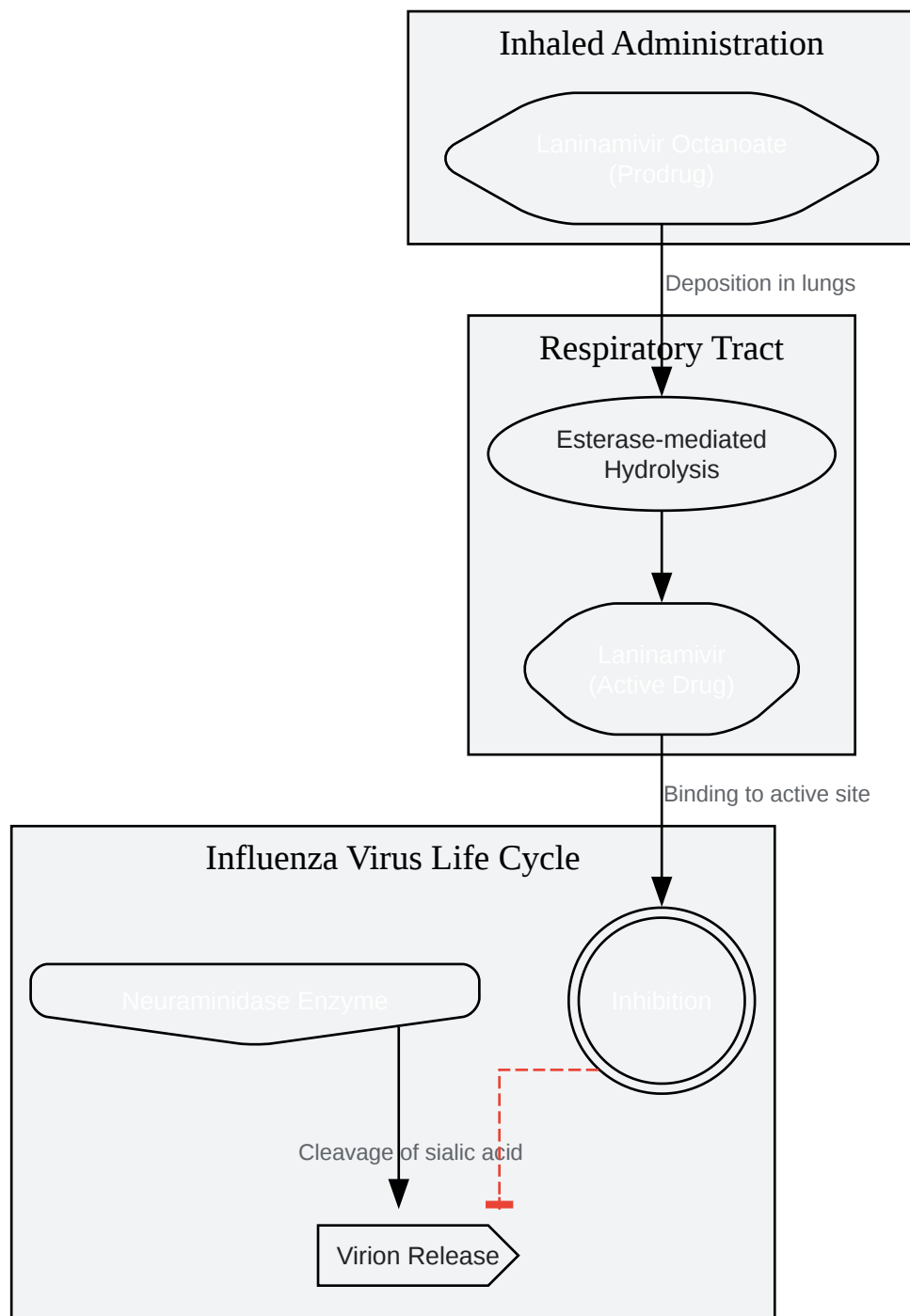
Laninamivir octanoate hydrate is a long-acting inhaled neuraminidase (NA) inhibitor approved for the treatment and prophylaxis of influenza virus infection. Administered as a prodrug, it is hydrolyzed in the respiratory tract to its active form, laninamivir, which exhibits potent and sustained antiviral activity. This guide provides a comprehensive overview of the pharmacological profile of **laninamivir octanoate hydrate**, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the underlying experimental methodologies.

Mechanism of Action: Potent and Prolonged Neuraminidase Inhibition

Laninamivir's primary mechanism of action is the inhibition of the influenza virus neuraminidase enzyme.[1] Neuraminidase is a crucial surface glycoprotein that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1] By blocking this enzymatic activity, laninamivir prevents the spread of the virus to other cells, thereby curtailing the infection.[1]

Laninamivir octanoate is the octanoyl ester prodrug of laninamivir.[2][3] Following inhalation, it is deposited in the lungs and is converted to the active metabolite, laninamivir.[2][3] This conversion is catalyzed by endogenous esterases present in the pulmonary tissue.[4] The long-

acting nature of the drug is attributed to the high retention and slow clearance of laninamivir from the respiratory tract.[5][6]



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Caption: Prodrug activation and mechanism of action of laninamivir.

Pharmacodynamics: In Vitro Antiviral Activity

The in vitro potency of laninamivir is determined by neuraminidase inhibition assays. These assays measure the concentration of the drug required to inhibit 50% of the neuraminidase activity (IC50) of various influenza virus strains.

Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of Laninamivir and Laninamivir Octanoate

Virus Strain	Laninamivir IC50 (nM)	Laninamivir Octanoate IC50 (nM)	Reference
Influenza A			
N5 (Group 1)	0.90	389	[3]
p09N1 (Atypical Group 1)	1.83	947	[3]
p57N2 (Group 2)	3.12	129	[3]
A(H1N1)pdm09	1.70	Not Reported	[7]
A(H3N2)	3.98	Not Reported	[7]
Influenza B			
B neuraminidases	14.86	Not Reported	[7]

Pharmacokinetics: Sustained Pulmonary Concentrations

The pharmacokinetic profile of laninamivir octanoate and its active metabolite, laninamivir, has been characterized in healthy volunteers and influenza patients. Following a single inhaled dose, laninamivir octanoate is rapidly converted to laninamivir, which exhibits a long half-life in both plasma and, more importantly, in the epithelial lining fluid (ELF) of the lungs.[8][9][10]

Table 2: Pharmacokinetic Parameters of Laninamivir after a Single Inhaled Dose of Laninamivir Octanoate

Parameter	20 mg Dose	40 mg Dose	Reference
Laninamivir Octanoate (Prodrug) in Plasma			
Cmax (ng/mL)	1.1 ± 0.5	2.1 ± 1.0	[11]
Tmax (hr)	0.25 (median)	0.25 (median)	[11]
Laninamivir (Active Drug) in Plasma			
Cmax (ng/mL)	1.8 ± 0.5	3.5 ± 1.1	[11]
Tmax (hr)	4.0 (median)	4.0 (median)	[11]
t1/2 (hr)	66.6 ± 12.3	74.4 ± 15.7	[11]
AUC0-inf (ng·hr/mL)	158.8 ± 34.6	321.4 ± 83.4	[11]
Laninamivir in Epithelial Lining Fluid (ELF)			
Concentration at 168 hr (ng/mL) (160 mg nebulized dose)	> IC50 for viral neuraminidase	> IC50 for viral neuraminidase	[7][8]
Concentration at 240 hr (ng/mL) (40 mg DPI dose)	> IC50 for viral neuraminidase	> IC50 for viral neuraminidase	[9]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of a single administration of laninamivir octanoate for both the treatment and post-exposure prophylaxis of influenza.

Table 3: Clinical Efficacy of Laninamivir Octanoate in the Treatment of Influenza

Study Population	Comparator	Primary Endpoint	Key Finding	Reference
Adults with seasonal influenza	Oseltamivir	Time to illness alleviation	Non-inferior to oseltamivir	[12]
Children with influenza	Oseltamivir	Time to illness alleviation	Markedly reduced time to illness alleviation in patients with oseltamivir-resistant influenza A (H1N1)	[13]
Patients with chronic respiratory diseases	Oseltamivir	Time to illness alleviation	Similar efficacy and safety to oseltamivir	[14]

Table 4: Clinical Efficacy of Laninamivir Octanoate for Post-Exposure Prophylaxis of Influenza

Study Design	Treatment Groups	Primary Endpoint	Key Finding	Reference
Double-blind, randomized, placebo-controlled	- 40 mg single dose (LO-40SD)- 20 mg twice daily for 2 days (LO-20TD)- Placebo	Proportion of participants with clinical influenza	Significantly reduced the proportion of participants with clinical influenza compared to placebo (P = .001). Relative risk reductions of 62.8% (LO-40SD) and 63.1% (LO-20TD).	[15][16]
Randomized, double-blind, placebo-controlled	- 20 mg once daily for 2 days (LO-2)- 20 mg once daily for 3 days (LO-3)- Placebo	Proportion of participants with clinical influenza	Significantly reduced the proportion of participants with clinical influenza compared to placebo (P < 0.001). Protective efficacies of 77.0% (LO-2) and 78.1% (LO-3).	[17]

Experimental Protocols

Neuraminidase Inhibition Assay (Fluorescence-based)

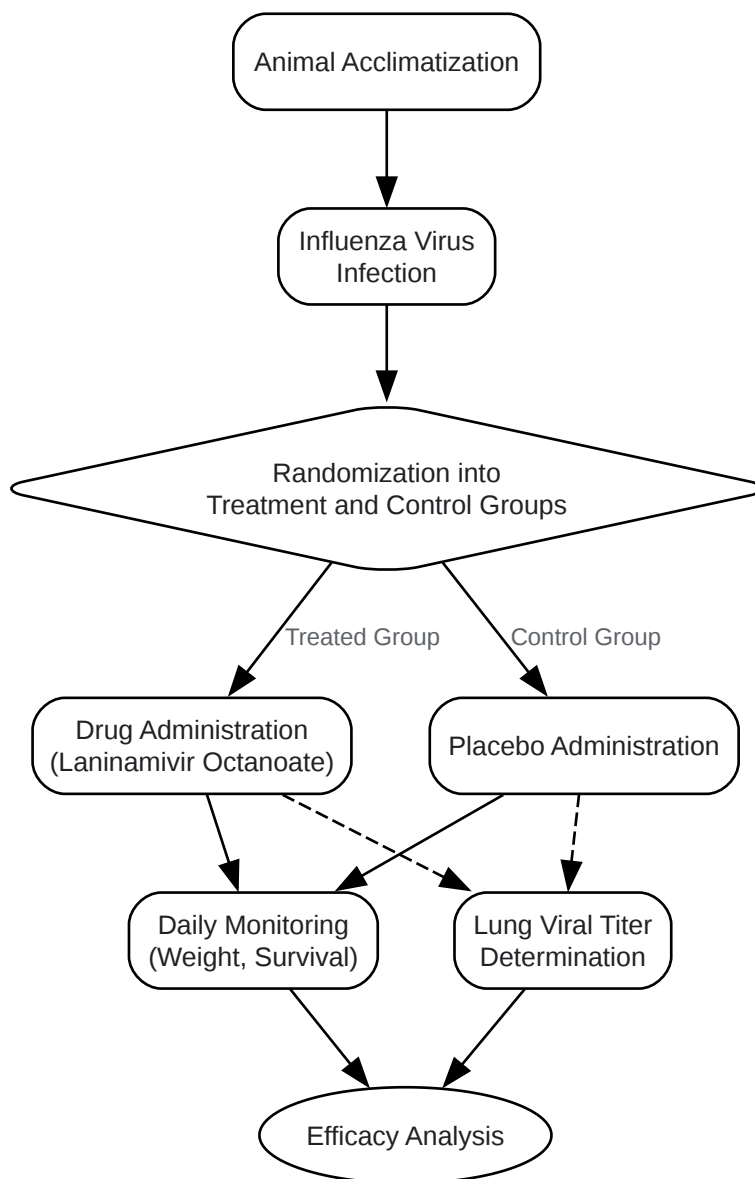
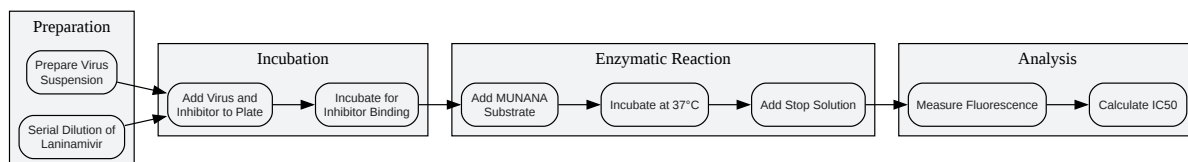
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

- Influenza virus stock
- Laninamivir
- 2'-(4-methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
- Stop solution (e.g., 0.1 M glycine, pH 10.7, 25% ethanol)
- 96-well black microplates
- Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

- Prepare serial dilutions of laninamivir in the assay buffer.
- In a 96-well plate, add a standardized amount of influenza virus to each well.
- Add the diluted laninamivir to the wells and incubate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
- Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Stop the reaction by adding the stop solution.
- Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.
- Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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